
5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a complex organic compound that belongs to the class of naphthalene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one typically involves multi-step organic reactions. Common starting materials may include naphthalene derivatives, which undergo various chemical transformations such as nitration, reduction, and cyclization to form the desired compound. Specific reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one include other naphthalene derivatives such as:
- 5-Amino-1,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-ol
- 5-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-amine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
88999-37-5 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-aminotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C11H11NO/c12-9-3-1-2-7-8-4-6(11(7)9)5-10(8)13/h1-3,6,8H,4-5,12H2 |
InChI-Schlüssel |
UDLIXVYAYOVSHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)C1C3=C2C(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


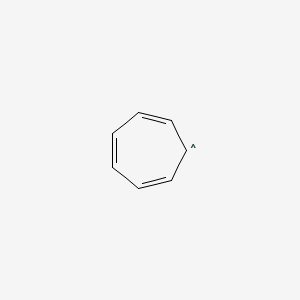
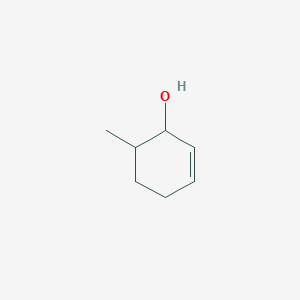
![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)
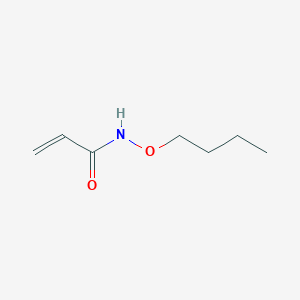
![N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide](/img/structure/B14152515.png)
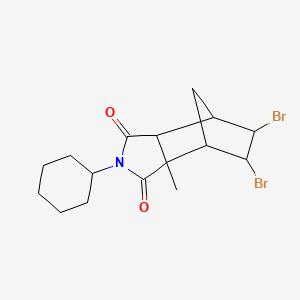
![2-[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14152534.png)

![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)
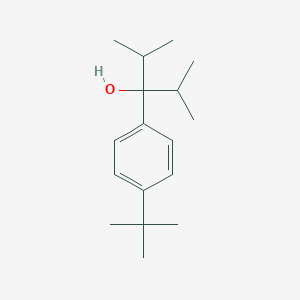
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)

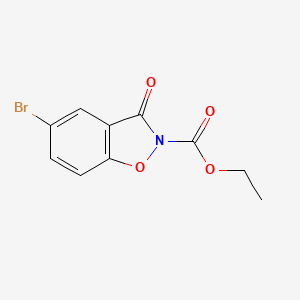
![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)
